molecular formula C13H12N4O4S B5799431 (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE

(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5799431
M. Wt: 320.33 g/mol
InChI Key: KBHQWCNOGLCCGJ-VOTSOKGWSA-N
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Description

(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrophenyl group, and a propenamide moiety

Properties

IUPAC Name

(E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-21-8-12-15-16-13(22-12)14-11(18)7-6-9-4-2-3-5-10(9)17(19)20/h2-7H,8H2,1H3,(H,14,16,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHQWCNOGLCCGJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazide and formic acid under reflux conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Coupling with the Nitrophenyl Group: The nitrophenyl group can be introduced through a coupling reaction with 2-nitrobenzaldehyde under basic conditions.

    Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety through a condensation reaction with acrylamide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halides, amines; often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Corresponding oxides of the thiadiazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting transcriptional regulation.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that control cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure with a chlorophenyl group instead of a nitrophenyl group.

    (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-METHYLPHENYL)-2-PROPENAMIDE: Similar structure with a methylphenyl group instead of a nitrophenyl group.

Uniqueness

The presence of the nitrophenyl group in (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

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